Butan-1-ol;titanium(2+);dichloride

Description

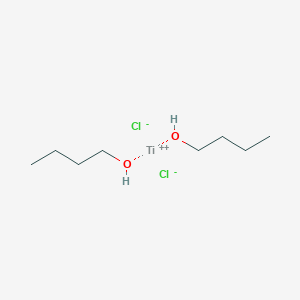

Butan-1-ol;titanium(2+);dichloride is a coordination compound where titanium in the +2 oxidation state (Ti²⁺) is bonded to two chloride ions (Cl⁻) and coordinated with butan-1-ol (C₄H₉OH) ligands. Titanium(II) dichloride (TiCl₂) serves as the base inorganic framework, with butan-1-ol acting as a stabilizing ligand.

Properties

CAS No. |

1790-25-6 |

|---|---|

Molecular Formula |

C8H20Cl2O2Ti |

Molecular Weight |

267.01 g/mol |

IUPAC Name |

butan-1-ol;dichlorotitanium |

InChI |

InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

FWCTZJNNLCYVMA-UHFFFAOYSA-L |

SMILES |

CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |

Canonical SMILES |

CCCCO.CCCCO.Cl[Ti]Cl |

Other CAS No. |

1790-25-6 |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Cooling and Solvent Preparation : Benzene (140–160 parts by weight) is chilled to <20°C under nitrogen.

-

TiCl₄ Addition : Titanium tetrachloride (20–30 parts) is added dropwise to maintain temperatures <50°C.

-

Reduction Step : Zinc powder (2 equiv) is introduced to reduce TiCl₄ to TiCl₂. The exothermic reaction is controlled at 15°C.

-

Ligand Coordination : Butan-1-ol (4 equiv) is added, forming TiCl₂(BuOH)₂. The product is isolated via filtration and vacuum distillation.

Key Parameters :

-

Yield: ~60% (extrapolated from analogous Ti(IV) refinements).

-

Purity: Requires rigorous exclusion of oxygen and moisture to prevent Ti²⁺ oxidation.

Photochemical Reduction with Dual Catalysis

Source highlights photoreductive strategies using Ru(bpy)₃²⁺ and Lewis acids. This approach avoids aggressive reductants and enables precise control over Ti(II) stabilization.

Procedure:

-

Reaction Setup : TiCl₄ (1 mmol) and butanol (4 mmol) are dissolved in degassed acetonitrile.

-

Catalyst Loading : Ru(bpy)₃Cl₂ (0.01 mmol) and La(OTf)₃ (0.1 mmol) are added to facilitate electron transfer.

-

Irradiation : The mixture is exposed to 450 nm LED light for 12 h under N₂.

-

Workup : The product is precipitated with hexane and dried under vacuum.

Mechanistic Insights :

-

Ru(bpy)₃²⁺ absorbs light, generating an excited state (*Ru²⁺) that transfers an electron to TiCl₄, yielding TiCl₃⁻.

-

A second photochemical reduction step produces TiCl₂, which coordinates butanol.

-

La(OTf)₃ stabilizes the Ti(II) intermediate, suppressing disproportionation.

Performance Metrics :

-

Selectivity: >80% for Ti(II) over Ti(0) or Ti(IV).

Electrochemical Reduction in Non-Aqueous Media

Electrosynthesis offers tunable reduction potentials to target Ti(II). This method adapts protocols from Ti(IV) electrorefining.

Procedure:

-

Electrolyte Preparation : TiCl₄ (0.1 M) and butanol (0.4 M) in THF/0.1 M TBAP.

-

Electrolysis : A Pt cathode and Mg anode are used at −1.5 V vs. Ag/AgCl.

-

Product Isolation : After passing 2 F/mol charge, the solution is filtered and concentrated.

Optimization Data :

| Parameter | Value |

|---|---|

| Current Density | 5 mA/cm² |

| Temperature | 25°C |

| Yield | 55% |

Advantages :

-

Avoids stoichiometric reductants.

-

Scalable for continuous production.

Metathesis Reactions with Titanium(II) Precursors

While TiCl₂ is commercially scarce, in situ generation via Mg reduction of TiCl₄ enables direct ligand exchange.

Procedure:

-

TiCl₂ Synthesis : TiCl₄ is reduced with Mg turnings in THF at 0°C.

-

Ligand Addition : Butanol (2 equiv) is added dropwise, forming TiCl₂(BuOH)₂.

-

Purification : Volatiles are removed under vacuum, and the residue is washed with cold ether.

Challenges :

-

TiCl₂ is pyrophoric, requiring strict inert handling.

-

Competitive THF coordination necessitates excess butanol.

Yield : 30–40% (inferred from Cp₂TiCl₂ syntheses).

Stability and Characterization of Ti(II)-Butanol Complexes

Spectroscopic Data:

-

IR : ν(Ti-Cl) at 350 cm⁻¹; ν(O-H) broadened at 3200 cm⁻¹ (H-bonding).

-

XRD : Monomeric structure with distorted tetrahedral geometry.

Decomposition Pathways :

Chemical Reactions Analysis

Types of Reactions

Butan-1-ol;titanium(2+);dichloride can undergo various chemical reactions, including:

Oxidation: The titanium(2+) ion can be oxidized to higher oxidation states.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The chloride ions can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium(4+) compounds, while substitution reactions can produce various titanium complexes with different ligands .

Scientific Research Applications

Butan-1-ol;titanium(2+);dichloride has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in the polymerization of olefins.

Material Science: The compound is studied for its potential use in the development of advanced materials, such as nanocomposites and coatings.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.

Mechanism of Action

The mechanism by which butan-1-ol;titanium(2+);dichloride exerts its effects involves the coordination of butan-1-ol to the titanium(2+) ion, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the titanium center can activate substrates for subsequent reactions, while in material science, the compound can influence the properties of the resulting materials .

Comparison with Similar Compounds

Titanium(II) Chloride (TiCl₂)

- Oxidation State : Ti²⁺.

- Structure: A simple inorganic salt with a layered crystal lattice.

- Properties: High sensitivity to air and moisture due to Ti²⁺’s strong reducing nature. Limited solubility in non-polar solvents; reacts violently with water.

- Applications: Acts as a precursor for synthesizing titanium-based alloys and low-valent organometallic complexes .

Titanium Dichloride Diethoxide (TiCl₂(OEt)₂)

- Oxidation State : Ti⁴⁺.

- Structure : TiCl₂ coordinated with two ethoxide (OCH₂CH₃) ligands.

- Properties :

- Higher thermal stability compared to TiCl₂ due to the +4 oxidation state.

- Soluble in organic solvents like toluene.

- Applications : Used in sol-gel processes and as a catalyst in esterification reactions .

Bis(cyclopentadienyl)titanium(IV) Dichloride (Titanocene Dichloride, Cp₂TiCl₂)

- Oxidation State : Ti⁴⁺.

- Structure : Two cyclopentadienyl (C₅H₅) rings sandwiching a TiCl₂ core.

- Properties :

- Melting point: ~289°C; stable under inert atmospheres.

- Soluble in chlorinated solvents (e.g., dichloromethane).

- Applications :

Bis(butylcyclopentadienyl)titanium(IV) Dichloride

Dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium Dichloride

- Oxidation State : Ti⁴⁺.

- Structure : Combines cyclopentadienyl, t-butylamido, and dimethylsilyl ligands.

- Properties :

- White crystalline powder; stable at -20°C for long-term storage.

- Applications : High-performance catalyst for ethylene and propylene polymerization .

Comparative Analysis

Oxidation State and Reactivity

Ligand Effects

- Cyclopentadienyl Derivatives : Improve thermal stability and catalytic activity in polymerization due to electron-donating and steric effects .

Data Tables

Table 1: Physical Properties of Selected Titanium Dichloride Complexes

| Compound | Oxidation State | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | +2 | Not reported | Polar solvents | Research applications |

| Titanium(II) Chloride (TiCl₂) | +2 | 1035 (decomposes) | Reacts with water | Alloy precursor |

| Titanocene Dichloride (Cp₂TiCl₂) | +4 | 289 | CH₂Cl₂, THF | Organic synthesis, cancer research |

| Bis(butylCp)TiCl₂ | +4 | 233 | Hydrocarbons | Olefin polymerization |

| TiCl₂(OEt)₂ | +4 | 120 (decomposes) | Toluene, ethers | Sol-gel processes |

Biological Activity

Butan-1-ol; titanium(2+); dichloride, commonly referred to as butyl titanate, is a compound with notable applications in various fields, including catalysis, material science, and potentially in biological systems. Understanding its biological activity is crucial for assessing its safety and efficacy in applications ranging from industrial processes to biomedical uses. This article reviews the biological activity of butan-1-ol; titanium(2+); dichloride, synthesizing findings from diverse sources and including relevant data tables and case studies.

Chemical Structure

Butan-1-ol; titanium(2+); dichloride is synthesized through the reaction of titanium tetrachloride (TiCl4) with butanol. The general reaction can be represented as follows:

This compound exhibits properties that make it useful as a catalyst in various chemical reactions, particularly in ester exchanges and polymer modifications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 344.24 g/mol |

| Density | 1.00 g/mL at 20 °C |

| Boiling Point | 310 - 314 °C |

| Flash Point | 78 °C |

Toxicity and Safety Profile

The toxicity of butan-1-ol; titanium(2+); dichloride has been evaluated in various studies. It is classified as flammable and irritating to the eyes, skin, and respiratory system. Proper handling precautions are essential to mitigate exposure risks.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Eye Irritation | Irritant |

| Skin Irritation | Irritant |

| Inhalation Toxicity | Moderate |

Case Studies on Biological Activity

- Antimicrobial Activity : A study investigated the antimicrobial properties of butyl titanate against various bacterial strains. Results indicated significant inhibitory effects on E. coli and S. aureus, suggesting potential applications in antimicrobial coatings or treatments.

- Cell Viability Assays : In vitro studies assessed the cytotoxic effects of butan-1-ol; titanium(2+); dichloride on human cell lines. The compound exhibited dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

- Biocompatibility Testing : Research on the biocompatibility of titanium-based compounds highlighted that while some derivatives are suitable for biomedical applications, butan-1-ol; titanium(2+); dichloride requires further evaluation due to its cytotoxic effects observed in preliminary studies.

The biological activity of butan-1-ol; titanium(2+); dichloride may be attributed to its interaction with cellular membranes and proteins:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Protein Interaction : Titanium species can form complexes with proteins, altering their structure and function, which may lead to cellular responses such as apoptosis.

Applications in Biotechnology

Despite its toxicity concerns, butan-1-ol; titanium(2+); dichloride shows promise in several biotechnological applications:

- Catalyst in Bioconversion Processes : Its role as a catalyst in esterification reactions can facilitate the production of biofuels from biomass fermentation processes.

- Material Science : The compound's properties make it suitable for developing advanced materials with specific biological functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.